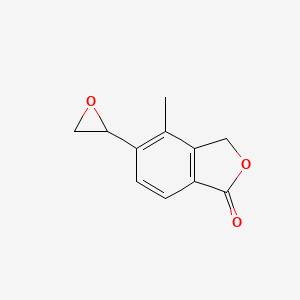
1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride
Descripción general
Descripción
1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride, also known as PPCC, is a chemical compound that has recently gained attention in the scientific community due to its unique properties and potential applications. It has an empirical formula of C8H11ClN2O2 and a molecular weight of 202.64 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)C1(CN2N=CC=C2)CC1.[H]Cl . This indicates that the molecule contains a cyclopropane ring with a carboxylic acid group (O=C(O)) and a pyrazole ring (N2N=CC=C2) attached to it. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its InChI code is1S/C8H10N2O2.ClH/c11-7(12)8(2-3-8)6-10-5-1-4-9-10;/h1,4-5H,2-3,6H2,(H,11,12);1H . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.
Aplicaciones Científicas De Investigación
Synthesis and Reactions
- Synthesis of Derivatives: The compound has been used as a precursor for synthesizing various ester and amide derivatives, with potential applications in medicinal chemistry and organic synthesis. One study describes the reactions of 1H-pyrazole-3-carboxylic acid with various nucleophiles to form corresponding ester or amide derivatives, expanding the potential uses of this compound in creating new chemical entities (Şener et al., 2002).
Crystal Structure and Computational Study
- X-ray Diffraction and DFT Calculations: The structural properties of pyrazole derivatives, including 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride, have been studied using X-ray diffraction and density-functional-theory (DFT) calculations. These studies are crucial for understanding the molecular structure and potential applications in various fields, such as materials science and pharmaceuticals (Shen et al., 2012).
Corrosion Inhibition
- Steel Corrosion Inhibition: Pyrazole derivatives, including those related to 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride, have been evaluated as corrosion inhibitors for steel in acidic environments. This application is significant in industrial settings to protect metals from corrosion (Herrag et al., 2007).
Medicinal Chemistry and Antimicrobial Studies
- Antimicrobial Properties: Some derivatives of 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride have been synthesized and evaluated for their antibacterial activities. These studies are important for the development of new antimicrobial agents (Bildirici et al., 2007).
Organometallic Complexes and Anticancer Research
- Anticancer Applications: Organometallic complexes involving pyrazole derivatives have been investigated for their potential as anticancer agents. The study of such complexes is crucial in the development of novel cancer therapies (Stepanenko et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-(pyrazol-1-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-7(12)8(2-3-8)6-10-5-1-4-9-10;/h1,4-5H,2-3,6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGMNKIQZROTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2C=CC=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B3094137.png)

![[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3094161.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094179.png)

![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B3094193.png)

